molecular formula C20H13N3OS2 B2989065 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone CAS No. 315676-97-2

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone

Cat. No. B2989065
CAS RN: 315676-97-2
M. Wt: 375.46
InChI Key: BPEOPEYHIDGWSX-UHFFFAOYSA-N
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Description

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone is a compound with potential applications in scientific research. It is a synthetic compound that has been developed for use in various fields of study, including biochemistry, pharmacology, and neuroscience. The compound has been shown to have a variety of effects on biological systems, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone is not fully understood. However, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior. The compound has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone in lab experiments include its potential as a tool for the development of new drugs for the treatment of depression, anxiety, and sleep disorders. It also has potential applications in the study of neurotransmitter metabolism and the GABAergic system. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone. These include:
1. Further research into the compound's mechanism of action and its effects on neurotransmitter metabolism and the GABAergic system.
2. Development of new drugs based on the structure of this compound for the treatment of depression, anxiety, and sleep disorders.
3. Use of the compound as a tool for the study of neurotransmitter metabolism and the GABAergic system.
4. Further exploration of the potential limitations of using this compound in lab experiments, and the development of new methods for its synthesis and use.

Synthesis Methods

The synthesis of 2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone involves several steps. The first step involves the synthesis of the intermediate compound, 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)ethanone, which is then reacted with naphthalene-1-carboxaldehyde to produce the final product. The synthesis of the intermediate compound involves the reaction of 2-aminothiophenol with 2-chloro-1,3,4-thiadiazole, followed by the reaction of the resulting compound with hydrazine hydrate.

Scientific Research Applications

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone has a variety of potential applications in scientific research. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. The compound has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. This makes it a potential candidate for the development of new sleep aids and anxiolytic drugs.

properties

IUPAC Name

1-naphthalen-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c24-17(15-9-5-7-13-6-1-2-8-14(13)15)12-25-19-21-22-20-23(19)16-10-3-4-11-18(16)26-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEOPEYHIDGWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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